Methyl 11,12-dibromo-3,9-epoxycholan-24-oate
Overview
Description
Methyl 11,12-dibromo-3,9-epoxycholan-24-oate is a synthetic organic compound with the molecular formula C25H38Br2O3 It is characterized by the presence of bromine atoms and an epoxide group within its cholan structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 11,12-dibromo-3,9-epoxycholan-24-oate typically involves multiple steps, starting from a suitable cholan derivative. The key steps include:
Bromination: Introduction of bromine atoms at the 11 and 12 positions of the cholan ring system.
Epoxidation: Formation of the epoxide group at the 3,9 positions.
Esterification: Conversion of the carboxylic acid group at the 24 position to a methyl ester.
These reactions are carried out under controlled conditions to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve efficient and cost-effective production. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 11,12-dibromo-3,9-epoxycholan-24-oate undergoes various types of chemical reactions, including:
Oxidation: The epoxide group can be oxidized to form diols or other oxygen-containing derivatives.
Reduction: The bromine atoms can be reduced to form debrominated products.
Substitution: The bromine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the epoxide group can yield diols, while reduction of the bromine atoms can produce debrominated cholan derivatives.
Scientific Research Applications
Methyl 11,12-dibromo-3,9-epoxycholan-24-oate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 11,12-dibromo-3,9-epoxycholan-24-oate involves its interaction with specific molecular targets and pathways. The epoxide group can react with nucleophiles in biological systems, leading to the formation of covalent adducts with proteins and DNA. This can result in modulation of cellular signaling pathways and biological activities.
Comparison with Similar Compounds
Similar Compounds
Methyl 3,9-epoxycholan-24-oate: Lacks the bromine atoms at the 11 and 12 positions.
11,12-Dibromo-3,9-epoxycholan-24-oic acid: Contains a carboxylic acid group instead of a methyl ester.
Uniqueness
Methyl 11,12-dibromo-3,9-epoxycholan-24-oate is unique due to the presence of both bromine atoms and an epoxide group within its structure. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
methyl 4-(2,3-dibromo-4,17-dimethyl-18-oxapentacyclo[12.3.1.01,9.04,8.012,17]octadecan-5-yl)pentanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38Br2O3/c1-14(5-10-20(28)29-4)17-8-9-18-19-7-6-15-13-16-11-12-23(15,2)25(19,30-16)22(27)21(26)24(17,18)3/h14-19,21-22H,5-13H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRRHDGKBIMJRKD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)OC)C1CCC2C1(C(C(C34C2CCC5C3(CCC(C5)O4)C)Br)Br)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38Br2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30946063 | |
Record name | Methyl 11,12-dibromo-3,9-epoxycholan-24-oate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30946063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
546.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23405-11-0 | |
Record name | NSC23159 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23159 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl 11,12-dibromo-3,9-epoxycholan-24-oate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30946063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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